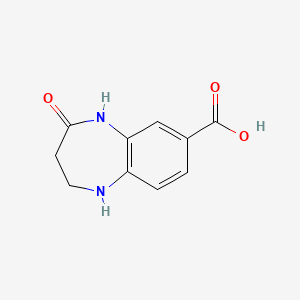

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Übersicht

Beschreibung

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable keto acid under acidic conditions to form the benzodiazepine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different benzodiazepine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various benzodiazepine derivatives with different functional groups, which can have distinct chemical and biological properties. These derivatives are often explored for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C10H10N2O3

IUPAC Name: 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid

SMILES: C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O

InChI Key: RVEFJTNHWHRSDO-UHFFFAOYSA-N

This compound exhibits a unique structure that allows it to interact with biological systems effectively. Its mechanism of action primarily involves binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system, which enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties .

Pharmacological Research

This compound and its derivatives are extensively studied for their potential therapeutic effects. Key areas of research include:

- Anxiolytic Effects: The compound is investigated for its ability to reduce anxiety symptoms by modulating GABAergic transmission.

- Sedative Properties: Its sedative effects make it a candidate for treating insomnia and related disorders .

- Neurological Disorders: Ongoing research aims to explore its efficacy in treating conditions such as epilepsy and panic disorders .

Biological Studies

The compound's interactions with biomolecules are crucial for understanding its biological effects:

- Enzyme Inhibition Studies: Research has focused on how it may inhibit specific enzymes involved in neurotransmitter metabolism .

- Cell Culture Studies: Investigations into how the compound affects cellular processes and signaling pathways are ongoing .

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry:

- Synthesis of Derivatives: The compound serves as a precursor for synthesizing various benzodiazepine derivatives with distinct pharmacological properties .

- Material Science: It is explored for developing new materials that leverage its unique chemical properties .

Case Study 1: Anxiolytic Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibited significant anxiolytic activity in animal models. The study highlighted the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could mitigate neuronal damage by enhancing GABAergic activity.

Comparative Data Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmacology | Anxiolytic treatment | Effective in reducing anxiety symptoms |

| Biological Research | Enzyme inhibition studies | Inhibits key enzymes involved in neurotransmitter metabolism |

| Industrial Chemistry | Synthesis of derivatives | Precursor for various benzodiazepine derivatives |

| Material Science | Development of new materials | Explores unique chemical properties |

Wirkmechanismus

The mechanism of action of 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The exact molecular pathways and targets involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid: This compound has a similar structure but with a methyl group at the 1-position, which can affect its chemical and biological properties.

(S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzodiazepine-1-acetic acid tert-butyl ester: Another similar compound with different functional groups, used in the synthesis of antihypertensive drugs.

Uniqueness

Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

Overview

4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS No. 1094219-66-5) is a compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its pharmacological properties, particularly as anxiolytics, sedatives, and muscle relaxants. The specific biological activity of this compound is of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula: C10H10N2O3

- Molecular Weight: 206.2 g/mol

- SMILES Representation: C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties. This mechanism is crucial for its potential therapeutic applications in treating anxiety and other neurological disorders .

Pharmacological Effects

The compound has been studied for its effects on various biological systems:

- Anxiolytic Activity: Research indicates that it may exhibit significant anxiolytic effects by modulating GABAergic transmission.

- Sedative Properties: Similar to other benzodiazepines, it may promote sedation and muscle relaxation.

Case Studies and Research Findings

-

GABA Receptor Modulation:

A study highlighted the compound's ability to act as a positive allosteric modulator at GABA(A) receptors, which is essential for its anxiolytic effects. The binding affinity and efficacy were evaluated through various in vitro assays . -

Therapeutic Potential:

Research has explored the therapeutic potential of this compound in treating anxiety disorders. In animal models, it demonstrated a reduction in anxiety-like behaviors when administered at specific dosages. -

Comparative Studies:

Comparative studies with other benzodiazepines revealed that this compound might offer similar benefits with potentially fewer side effects, making it a candidate for further clinical exploration .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6(10(14)15)5-8(7)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEFJTNHWHRSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.